molecular formula C16H12O5 B13149113 1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione CAS No. 64809-71-8

1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione

Cat. No.: B13149113
CAS No.: 64809-71-8
M. Wt: 284.26 g/mol
InChI Key: QJRHLPRUPYDZHC-UHFFFAOYSA-N
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Description

1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is an anthraquinone derivative Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and are commonly found in plants, fungi, and lichens

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of appropriate anthraquinone precursors with methoxy and hydroxy substituents under controlled conditions. For instance, the compound can be synthesized by reacting 1,6-dihydroxyanthraquinone with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using fungi such as Fusarium sp. J3-2. The fungal cultures are grown under specific conditions, and the desired compound is extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various quinone derivatives .

Scientific Research Applications

1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1,6-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is not fully understood. it is believed to exert its effects by interacting with cellular components such as DNA and proteins. The compound may inhibit the growth of microorganisms by disrupting their cellular processes and may induce apoptosis in cancer cells through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Dihydroxy-2-methylanthracene-9,10-dione
  • 1,5-Dihydroxy-2-methylanthracene-9,10-dione
  • 1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione

Uniqueness

1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

64809-71-8

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

1,6-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-7-3-4-8-11(13(7)18)14(19)9-5-6-10(17)16(21-2)12(9)15(8)20/h3-6,17-18H,1-2H3

InChI Key

QJRHLPRUPYDZHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)O

Origin of Product

United States

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